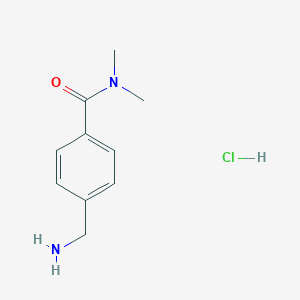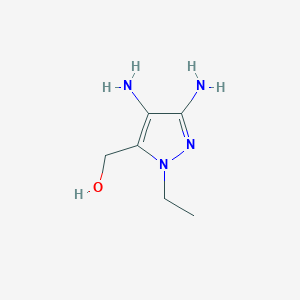
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol, also known as DEPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DEPM is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied.
Mecanismo De Acción
The mechanism of action of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol is not fully understood, but it is believed to involve the formation of a complex with metal ions. (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol contains two amino groups and a hydroxyl group, which can coordinate with metal ions through chelation. The resulting complex can inhibit the activity of metal-dependent enzymes or interact with DNA, leading to cytotoxicity.
Efectos Bioquímicos Y Fisiológicos
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The cytotoxicity of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol is believed to be related to its ability to chelate metal ions and inhibit metal-dependent enzymes. (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. In addition, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been shown to exhibit antioxidant activity and protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has several advantages as a research tool, including its easy synthesis, high stability, and low toxicity. However, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol also has some limitations, such as its poor solubility in water and some organic solvents, which can affect its bioavailability and activity. In addition, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol can interact with other metal ions in biological systems, leading to potential interference with other metal-dependent processes.
Direcciones Futuras
There are several future directions for research on (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol. One direction is to investigate the structure-activity relationship of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol and its derivatives, in order to optimize their cytotoxicity and selectivity. Another direction is to explore the potential applications of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol in metal-organic frameworks and other materials. In addition, further studies are needed to elucidate the mechanism of action of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol and its potential interactions with other metal ions in biological systems.
Métodos De Síntesis
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol can be synthesized through various methods, including the reaction of 3,4-diaminopyrazole with formaldehyde and subsequent reduction, or the reaction of 3,4-diaminopyrazole with paraformaldehyde and subsequent reduction. The yield of (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been investigated as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. In materials science, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been used as a building block for the synthesis of metal-organic frameworks and other materials. In analytical chemistry, (3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol has been used as a chelating agent for the determination of metal ions in environmental and biological samples.
Propiedades
Número CAS |
199341-99-6 |
|---|---|
Nombre del producto |
(3,4-Diamino-1-ethyl-1H-pyrazol-5-yl)methanol |
Fórmula molecular |
C6H12N4O |
Peso molecular |
156.19 g/mol |
Nombre IUPAC |
(4,5-diamino-2-ethylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C6H12N4O/c1-2-10-4(3-11)5(7)6(8)9-10/h11H,2-3,7H2,1H3,(H2,8,9) |
Clave InChI |
UADWLGUWFPLDPF-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)N)N)CO |
SMILES canónico |
CCN1C(=C(C(=N1)N)N)CO |
Sinónimos |
1H-Pyrazole-5-methanol, 3,4-diamino-1-ethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



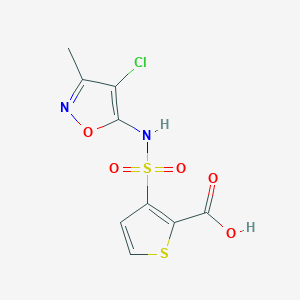
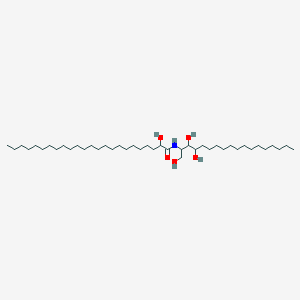
![2,6-Diazaspiro[3.3]heptane](/img/structure/B180030.png)
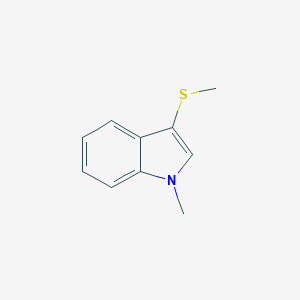
![3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B180037.png)
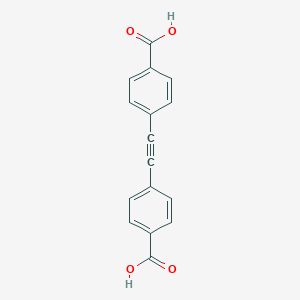
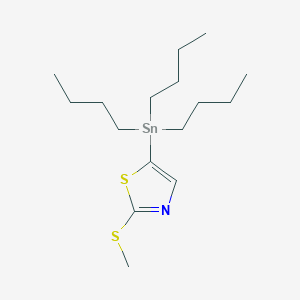
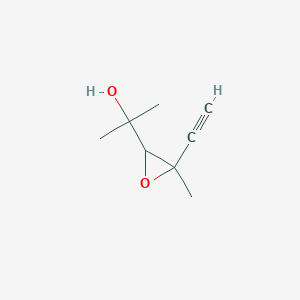
![N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B180046.png)
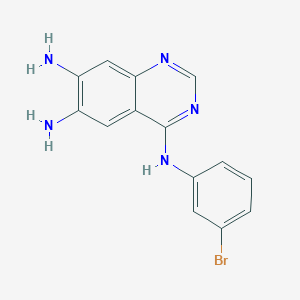
![[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B180051.png)
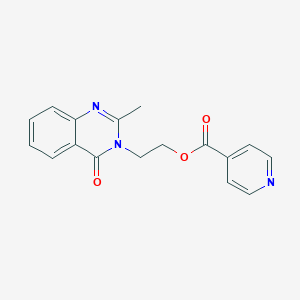
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B180055.png)
